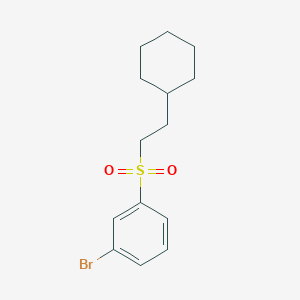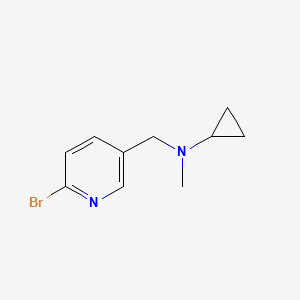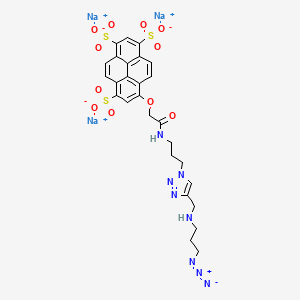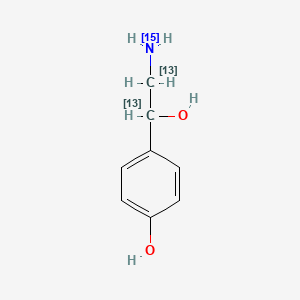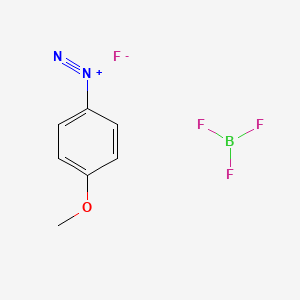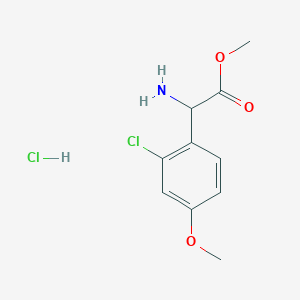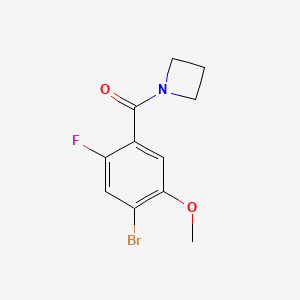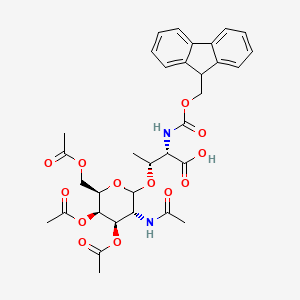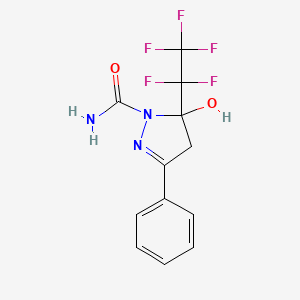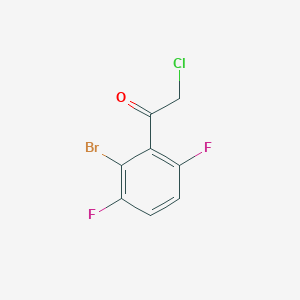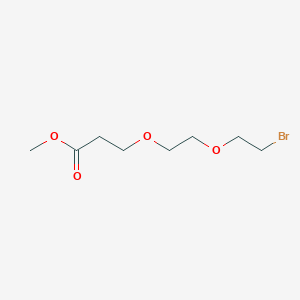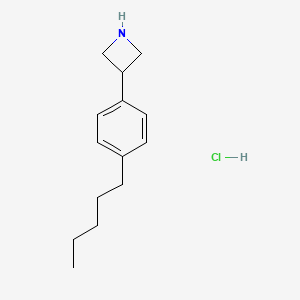
3-(4-Pentylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Pentylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pentyl group attached to the phenyl ring, which is further connected to an azetidine ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pentylphenyl)azetidine Hydrochloride typically involves the following steps:
Bromination: The starting material, 4-pentylphenol, undergoes bromination to form 4-pentylbromobenzene.
Amination: The brominated compound is then subjected to amination to introduce the azetidine ring, resulting in the formation of 3-(4-Pentylphenyl)azetidine.
Hydrochloride Formation: Finally, the azetidine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 3-(4-Pentylphenyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the azetidine ring or the phenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the azetidine ring or phenyl group.
科学研究应用
3-(4-Pentylphenyl)azetidine Hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(4-Pentylphenyl)azetidine Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.
相似化合物的比较
3-(4-Pentylphenyl)azetidine Hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Pentylphenol: A phenolic compound with a similar pentyl group but lacking the azetidine ring.
3-(4-Methylphenyl)azetidine Hydrochloride: Similar azetidine structure but with a methyl group instead of a pentyl group.
3-(4-Butylphenyl)azetidine Hydrochloride: Similar azetidine structure with a butyl group instead of a pentyl group.
属性
分子式 |
C14H22ClN |
|---|---|
分子量 |
239.78 g/mol |
IUPAC 名称 |
3-(4-pentylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15-11-14;/h6-9,14-15H,2-5,10-11H2,1H3;1H |
InChI 键 |
FVAHROFULLEOFM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


